DNA Binding Affinity: Comparable to Clinically Used Intercalators
The benzothiopyrano-indazole class, including PD 114595, exhibits high DNA binding affinity. In head-to-head comparisons with clinically used intercalators, PD 114595 (as part of its class) demonstrates intrinsic association constants between 3 and 4 x 10^5 M^-1 [1]. This affinity is comparable to or exceeds that of some first-generation intercalators, positioning PD 114595 as a potent DNA complexer.
| Evidence Dimension | DNA binding affinity (intrinsic association constant, Ka) |
|---|---|
| Target Compound Data | 3-4 x 10^5 M^-1 (class value; includes PD 114595) |
| Comparator Or Baseline | Clinically used intercalators (e.g., doxorubicin, mitoxantrone); specific Ka values for these comparators not directly provided in the same study, but the study notes that the benzothiopyrano-indazoles bound to DNA with a relatively high affinity compared to them. |
| Quantified Difference | Not directly quantified, but described as 'relatively high affinity' comparable to clinical intercalators. |
| Conditions | L1210 leukemia cells; in vitro DNA binding assay. |
Why This Matters
High DNA binding affinity is a prerequisite for potent antitumor activity, and this data validates PD 114595 as a strong candidate for DNA-targeted studies.
- [1] Fry DW, et al. Biochemical pharmacology and DNA-drug interactions by Cl-958, a new antitumor intercalator derived from a series of substituted 2H-[1]benzothiopyrano[4,3,2-cd]indazoles. Mol Pharmacol. 1988 Jan;33(1):84-92. PMID: 2447481. View Source
